N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that features a benzoyl group, a bromophenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One possible route could be:
Bromination: The selective bromination of the benzoylated phenyl ring.
Etherification: The formation of the chlorophenoxy group through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzoyl or phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the bromophenyl and chlorophenoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used in medicine, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide
- N-(2-benzoyl-4-bromophenyl)-2-phenoxyacetamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide is unique due to the specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c22-15-6-11-19(18(12-15)21(26)14-4-2-1-3-5-14)24-20(25)13-27-17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPODFJANBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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